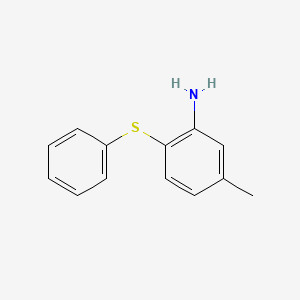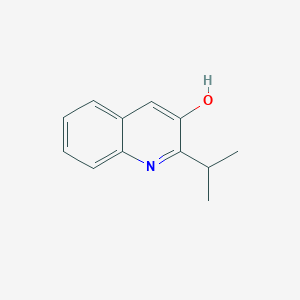
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with a molecular formula of C12H17N It belongs to the class of tetrahydronaphthylamines, which are derivatives of naphthalene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 4-ethyl-naphthalen-1-amine under high pressure and temperature conditions using a palladium or platinum catalyst. The reaction is carried out in the presence of hydrogen gas, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form fully saturated amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthalenone derivatives.
Reduction: Fully saturated amines.
Substitution: N-substituted tetrahydronaphthylamines.
Wissenschaftliche Forschungsanwendungen
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to bind to certain receptors in the central nervous system, modulating their activity. This binding can influence neurotransmitter release and uptake, thereby affecting neurological functions. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: A closely related compound with similar structural features but without the ethyl group.
1,2,3,4-Tetrahydro-1-naphthylamine: Another similar compound used in organic synthesis and medicinal chemistry
Uniqueness
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain receptors and improve its pharmacokinetic properties compared to its analogs .
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h7-8H,2-6,13H2,1H3 |
InChI-Schlüssel |
LUMDLDCYTBNVOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2CCCCC2=C(C=C1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














